二氰胺钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

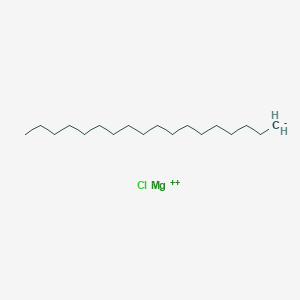

Sodium dicyanamide (NaDCA) is a white to off-white powder . It contains two cyanide groups bound to a central nitrogen anion . It was used as a leaching reagent for gold recovery and can form a new catalyst system for benzene liquid hydrogenation . It is also used extensively as a counterion of organic and inorganic salts, and as a reactant for the synthesis of various covalent organic structures .

Synthesis Analysis

The synthesis of Sodium dicyanamide involves complex chemical reactions. It has been used in the formation of new catalyst systems . It is also used in the formation of coordination polymers, where it acts as a bridge between metal ions .

Molecular Structure Analysis

The molecular formula of Sodium dicyanamide is C2N3Na . It consists of two cyanide groups bound to a central nitrogen anion . The molecular weight is 89.03 g/mol .

Chemical Reactions Analysis

Sodium dicyanamide has been studied for its reactivity in various chemical reactions. It has been used as a leaching reagent for gold recovery . It also plays a role in the synthesis of complex organic molecules .

Physical And Chemical Properties Analysis

Sodium dicyanamide is a white to off-white powder . The molecular weight is 89.03 g/mol . More detailed physical and chemical properties may be found in specialized chemical databases .

科学研究应用

金浸出

二氰胺钠 (SD) 已被用作金回收的浸出试剂 . 研究了 SD 剂量和溶液 pH 对金浸出性能的影响。当 SD 用作唯一浸出试剂时,在 15 kg/t 的剂量下获得了 34.8% 的金回收率 .

二乙酰吡啶二肟合镍五核的制备

二氰胺钠用作制备二乙酰吡啶二肟合镍五核的反应物 . 这些五核簇合物在催化和材料科学等各个领域具有潜在的应用 .

十核锰 (II/III) 氧氮化物二醇簇合物的制备

二氰胺钠也用于制备十核锰 (II/III) 氧氮化物二醇簇合物 . 这些簇合物可用作超四面体构件来设计扩展的磁性网络 .

推进剂研究

二氰胺钠已被研究作为一种潜在的更安全的推进剂,以取代目前的肼类燃料 . 基于二氰胺 (DCA –) 的系统已成为有希望的替代方案,因为它们在与某些氧化剂混合时会自燃

作用机制

Target of Action

Sodium dicyanamide (SD) is primarily used as a leaching reagent in the recovery of gold . Its primary target is gold, and it plays a crucial role in the extraction of gold from ores.

Mode of Action

Sodium dicyanamide interacts with gold through a leaching process . The compound forms a series of metal complex ions, [AuNa x (N (CN) 2) x+2] − ( x = 1, 2, 3, or 4), in the solution . This interaction results in the dissolution of gold, facilitating its recovery.

Biochemical Pathways

The biochemical pathway involved in the action of sodium dicyanamide is the leaching process . This process involves the dissolution of gold in the presence of sodium dicyanamide, leading to the formation of complex ions that can be further processed for gold recovery.

Pharmacokinetics

The pharmacokinetics of sodium dicyanamide in the context of gold leaching involves its concentration and the rate of gold dissolution . The gold-leaching rate increases when the concentration of sodium dicyanamide is increased . .

Result of Action

The result of sodium dicyanamide’s action is the recovery of gold from ores . A gold recovery of 34.8% was obtained when sodium dicyanamide was used as the sole leaching reagent at a dosage of 15 kg/t . The recovery rate increased to 57.08% in the presence of a certain amount of potassium ferrocyanide (PF) in the solution .

Action Environment

The action of sodium dicyanamide is influenced by environmental factors such as the pH of the solution and the presence of other compounds . For instance, the presence of potassium ferrocyanide in the solution increases the gold recovery rate . Additionally, the gold-leaching performance of sodium dicyanamide is also affected by its dosage .

安全和危害

未来方向

The Sodium dicyanamide market is experiencing notable growth driven by several key factors. Technological advancements have led to the development of innovative Sodium dicyanamide solutions, meeting diverse consumer needs across industries . Sectors such as construction, automotive, and electronics are witnessing significant demand for Sodium dicyanamide products . Ongoing investments in research and development are expected to drive continuous improvement in Sodium dicyanamide offerings, enhancing their performance and efficiency .

属性

| { "Design of the Synthesis Pathway": "Sodium dicyanamide can be synthesized by reacting sodium cyanide with cyanamide in aqueous solution.", "Starting Materials": ["Sodium cyanide", "Cyanamide", "Water"], "Reaction": [ "Add sodium cyanide to water to form a solution.", "Add cyanamide to the solution and stir.", "Heat the mixture to 80-100°C for 4-6 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain sodium dicyanamide." ] } | |

CAS 编号 |

1934-75-4 |

分子式 |

C2HN3Na |

分子量 |

90.04 g/mol |

IUPAC 名称 |

sodium;dicyanoazanide |

InChI |

InChI=1S/C2HN3.Na/c3-1-5-2-4;/h5H; |

InChI 键 |

JHPDENBKCMSVJT-UHFFFAOYSA-N |

手性 SMILES |

C(=[N-])=NC#N.[Na+] |

SMILES |

C(#N)[N-]C#N.[Na+] |

规范 SMILES |

C(#N)NC#N.[Na] |

其他 CAS 编号 |

1934-75-4 |

Pictograms |

Corrosive; Irritant |

同义词 |

Dicyanamide, Sodium Salt; Sodium Dicyanamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of sodium dicyanamide?

A1: Sodium dicyanamide has the molecular formula Na[N(CN)2] and a molecular weight of 92.02 g/mol. []

Q2: What is the structure of the dicyanamide anion?

A2: The dicyanamide anion (dca-) is planar and composed of three nitrogen atoms connected by two carbon-nitrogen double bonds. This arrangement allows for versatile coordination modes in complex formation. [, ]

Q3: What are the characteristic spectroscopic features of sodium dicyanamide?

A3: Sodium dicyanamide exhibits characteristic infrared (IR) absorption bands corresponding to the stretching vibrations of the C≡N and C–N bonds within the dicyanamide anion. [, ]

Q4: Is sodium dicyanamide thermally stable?

A4: Sodium dicyanamide exhibits polymorphism, existing in different crystalline forms at different temperatures. The alpha form transitions to the beta form at 33 °C, and above 340 °C, it undergoes trimerization to form sodium tricyanomelaminate (Na3C6N9). []

Q5: Does nanoconfinement influence the thermal reactivity of dicyanamide salts?

A5: Yes, nanoconfinement significantly affects the kinetics of dicyanamide trimerization. For solid sodium dicyanamide, nanoconfinement causes significant deceleration. Conversely, for molten potassium and rubidium dicyanamide, nanoconfinement leads to dramatic acceleration. This difference arises from the impact of nanoconfinement on the preexponential factor of the reaction rate. [, ]

Q6: Can sodium dicyanamide be used as a catalyst in organic reactions?

A6: Yes, sodium dicyanamide has been explored as an additive in the ruthenium-catalyzed hydrogenation of benzene to cyclohexene. In aqueous solution, it significantly improves catalyst performance compared to dicyanamide-based ionic liquids, achieving a high initial selectivity to cyclohexene of 70%. []

Q7: How does sodium dicyanamide contribute to the ignition of hypergolic propellants?

A7: Sodium dicyanamide, specifically the dicyanamide anion, plays a crucial role in hypergolic reactions with oxidizers like nitric acid. The reaction mechanism involves the formation of dinitrobiuret as a key intermediate. []

Q8: Have computational methods been used to study sodium dicyanamide reactivity?

A8: Yes, density functional theory (DFT) calculations have been employed to investigate the reactivity of sodium dicyanamide with nitric acid. Results suggest that the presence of the sodium cation significantly lowers the reaction barriers compared to the bare dicyanamide anion, promoting faster ignition. []

Q9: What types of coordination polymers can be formed using sodium dicyanamide?

A9: Sodium dicyanamide acts as a bridging ligand in a wide variety of coordination polymers. The dicyanamide anion exhibits various coordination modes (μ1,5, μ1,3, μ1,1) enabling the construction of diverse architectures including 1D chains, 2D sheets, and 3D networks. [, , , , , , , , , , , ]

Q10: Can sodium dicyanamide promote the formation of supramolecular isomers?

A10: Yes, the flexibility of dicyanamide bridging and its ability to participate in various intermolecular interactions allows for the formation of supramolecular isomers. Examples include the formation of a 2D square lattice and a 3D triangular lattice with identical building blocks, highlighting the influence of self-assembly conditions on supramolecular structure. [, ]

Q11: Can sodium dicyanamide be used to synthesize fluorescent materials?

A11: Yes, sodium dicyanamide can act as a building block for fluorescent metal-organic frameworks (MOFs) and coordination polymers. The incorporation of the dicyanamide anion into these structures can lead to interesting photoluminescent properties. [, , ]

Q12: Are there potential applications of sodium dicyanamide in energetic materials?

A12: Yes, sodium dicyanamide has been investigated in the context of energetic materials. It serves as a precursor for the synthesis of nitrogen-rich heterocyclic compounds, which are of interest due to their potential energy release properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)

![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)